molecular formula C33H34N2O4 B323582 N,N'-bis(4-phenoxyphenyl)nonanediamide

N,N'-bis(4-phenoxyphenyl)nonanediamide

Cat. No.: B323582
M. Wt: 522.6 g/mol
InChI Key: GSTBZKWMUPAHTN-UHFFFAOYSA-N
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Description

N,N'-bis(4-phenoxyphenyl)nonanediamide is a bis-amide compound characterized by a nonanediamide backbone (nine-carbon chain) with 4-phenoxyphenyl substituents at both terminal nitrogen atoms. The phenoxyphenyl groups confer enhanced aromaticity and lipophilicity, which may influence solubility, thermal stability, and biological activity compared to shorter-chain or differently substituted analogs .

Properties

Molecular Formula

C33H34N2O4

Molecular Weight

522.6 g/mol

IUPAC Name

N,N//'-bis(4-phenoxyphenyl)nonanediamide

InChI

InChI=1S/C33H34N2O4/c36-32(34-26-18-22-30(23-19-26)38-28-12-6-4-7-13-28)16-10-2-1-3-11-17-33(37)35-27-20-24-31(25-21-27)39-29-14-8-5-9-15-29/h4-9,12-15,18-25H,1-3,10-11,16-17H2,(H,34,36)(H,35,37)

InChI Key

GSTBZKWMUPAHTN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCCCCCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCCCCCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of N,N'-bis(4-phenoxyphenyl)nonanediamide and its analogs:

Compound Name Backbone Chain Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (25°C)
This compound Nonanediamide 4-Phenoxyphenyl C₃₃H₃₂N₂O₄ 544.6 (calc.) Not Reported Low (est.)
Adelmidrol (N,N'-bis(2-hydroxyethyl)nonanediamide) Nonanediamide 2-Hydroxyethyl C₁₃H₂₆N₂O₄ 274.3 132–134 60 g/L
N,N'-bis[(4-chlorophenyl)methyl]propanediamide Propanediamide (4-Chlorophenyl)methyl C₁₉H₁₈Cl₂N₂O₂ 379.3 Not Reported Not Reported
N,N'-bis(4-fluorophenyl)propanediamide Propanediamide 4-Fluorophenyl C₁₅H₁₂F₂N₂O₂ 290.3 Not Reported Not Reported
Ethanediamide, N,N-bis(4-hydroxyphenyl)- Ethanediamide 4-Hydroxyphenyl C₁₄H₁₂N₂O₄ 272.3 Not Reported Moderate (est.)

Key Observations :

  • Backbone Length: The nonanediamide backbone (9 carbons) in the target compound and Adelmidrol provides greater flexibility and hydrophobicity compared to shorter propanediamide (3 carbons) or ethanediamide (2 carbons) analogs .
  • In contrast, hydroxyethyl (Adelmidrol) or hydroxyphenyl groups increase polarity and solubility .

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